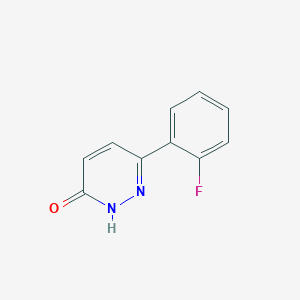

6-(2-fluorophenyl)pyridazin-3(2H)-one

Descripción

Significance of the Pyridazinone Heterocyclic Scaffold in Medicinal Chemistry

The pyridazinone ring system is recognized as a "wonder nucleus" or privileged scaffold in drug discovery due to the vast array of pharmacological activities its derivatives exhibit. nih.govekb.eg The presence of two adjacent nitrogen atoms and a carbonyl group provides opportunities for hydrogen bonding and other molecular interactions, which accounts for the diverse biological activities observed in this class of compounds. nih.gov

Pyridazinone derivatives have been successfully developed into drugs with a wide range of therapeutic applications. Notable examples include Pimobendan and Levosimendan, which are used as cardiotonic agents in the management of congestive heart failure. ekb.egscholarsresearchlibrary.com Emorfazone is another pyridazinone-based drug marketed for its analgesic and anti-inflammatory properties. ekb.eg The versatility of the pyridazinone core has led to extensive research, revealing its potential in numerous therapeutic areas. eurekalert.org These compounds have demonstrated significant efficacy in regulating inflammatory pathways and have been investigated for their roles as anticancer, antimicrobial, anticonvulsant, and antihypertensive agents. scholarsresearchlibrary.comeurekalert.orgsarpublication.com

The broad spectrum of biological activities associated with the pyridazinone scaffold makes it a highly attractive starting point for the design of new therapeutic agents. scholarsresearchlibrary.comsarpublication.com

| Pharmacological Activity | Description and Examples | References |

|---|---|---|

| Cardiovascular | Includes cardiotonic, antihypertensive, and vasodilator effects. Pimobendan and Levosimendan are clinical examples. | nih.govekb.egscholarsresearchlibrary.comsarpublication.com |

| Anti-inflammatory | Derivatives have shown potent activity, with some acting as COX inhibitors. Emorfazone is a marketed anti-inflammatory drug. | nih.govekb.egsarpublication.com |

| Analgesic | Many pyridazinone compounds exhibit pain-relieving properties. | nih.govekb.egsarpublication.com |

| Anticancer | Investigated for cytotoxic activity against various cancer cell lines. | ekb.egscholarsresearchlibrary.comeurekalert.orgsarpublication.com |

| Antimicrobial | Activity against a range of bacteria and fungi has been reported. | scholarsresearchlibrary.comeurekalert.orgsarpublication.com |

| Anticonvulsant | Some derivatives have shown potential in controlling seizures. | scholarsresearchlibrary.comsarpublication.com |

| Antiplatelet | Inhibition of platelet aggregation is another noted activity. | sarpublication.com |

| Antidiabetic | Certain derivatives are being explored for their potential in managing diabetes. | scholarsresearchlibrary.comsarpublication.com |

Overview of Fluorine Atom Substitution in Heterocyclic Compounds and its Influence on Biological Systems

The strategic incorporation of fluorine into drug candidates is a widely used and effective strategy in modern medicinal chemistry. tandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and pharmacological profile. tandfonline.comacs.orgmdpi.com More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility in drug design. rsc.org

One of the primary reasons for introducing fluorine is to enhance metabolic stability. tandfonline.com The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. mdpi.comcambridgemedchemconsulting.com Placing a fluorine atom at a site that is susceptible to metabolic oxidation can block this pathway, potentially increasing the drug's half-life and bioavailability. tandfonline.comwikipedia.org

| Property Influenced by Fluorine | Effect on Biological Systems | References |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic degradation by blocking oxidative sites, often leading to a longer drug half-life. | tandfonline.commdpi.comcambridgemedchemconsulting.comwikipedia.org |

| Binding Affinity | Can enhance binding to target proteins through favorable electronic interactions, increasing potency and selectivity. | tandfonline.comrsc.orgnih.gov |

| Physicochemical Properties (pKa, Lipophilicity) | Modulates acidity/basicity and lipophilicity, which can improve bioavailability, membrane permeability, and solubility. | acs.orgmdpi.comcambridgemedchemconsulting.comnih.gov |

| Bioisosterism | Acts as a bioisostere for hydrogen, allowing for structural modification without significantly altering molecular shape, thus preserving biological activity. | acs.orgwikipedia.orgselvita.com |

| Conformation | The electronegativity of fluorine can influence the preferred conformation of a molecule, which can affect its interaction with biological targets. | acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFCWMCIFJSTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-62-0 | |

| Record name | 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 2 Fluorophenyl Pyridazin 3 2h One and Its Derivatives

General Synthetic Routes to Pyridazin-3(2H)-one Core Structures

The construction of the fundamental pyridazin-3(2H)-one ring system is a well-established area of heterocyclic chemistry. Several classical and modern synthetic methodologies are available, primarily relying on cyclization and subsequent aromatization steps.

Cyclocondensation Reactions of 1,4-Dicarbonyl Compounds with Hydrazine (B178648)

A cornerstone in the synthesis of pyridazinones is the reaction of a γ-keto acid, a type of 1,4-dicarbonyl compound, with hydrazine hydrate (B1144303). This reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization to yield a dihydropyridazinone.

A common approach involves the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride (B1165640) to generate the necessary γ-keto acid precursor. For instance, the reaction of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate, yields 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. This general strategy is highly adaptable for the synthesis of various 6-aryl-dihydropyridazinones.

| Reactant 1 | Reactant 2 | Product | Reference |

| γ-keto acid | Hydrazine hydrate | Dihydropyridazinone | |

| 3-(4-flourobenzoyl) propionic acid | Hydrazine hydrate | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one |

Dehydrogenation Pathways for Dihydro-Pyridazinone Intermediates

The dihydropyridazinone intermediates obtained from the cyclocondensation reactions are subsequently aromatized to the corresponding pyridazin-3(2H)-ones. Various dehydrogenating agents can be employed for this transformation. A widely used method involves treatment with bromine in acetic acid. This approach has been successfully used to convert 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone to its aromatic counterpart.

Other oxidizing agents and conditions can also be utilized to effect this aromatization, providing access to the stable pyridazinone ring system. The choice of reagent can depend on the specific substituents present on the ring to avoid unwanted side reactions.

Schmidt-Druey Synthesis and Related Cyclizations

The Schmidt-Druey synthesis, developed in 1954, provides a versatile and straightforward method for the preparation of pyridazinone compounds. This methodology is a valuable tool in the synthesis of a wide array of pyridazinone derivatives.

Targeted Synthesis of 6-(2-fluorophenyl) Substituted Pyridazinones

The synthesis of the specifically substituted 6-(2-fluorophenyl)pyridazin-3(2H)-one involves the strategic introduction of the 2-fluorophenyl moiety at the 6-position of the pyridazinone core.

Introduction of the 2-Fluorophenyl Moiety at Position 6

A primary method for introducing the 6-aryl substituent is through the cyclization of a corresponding β-aroylpropionic acid with hydrazine. To synthesize this compound, the precursor 3-(2-fluorobenzoyl)propionic acid would be reacted with hydrazine hydrate. This would initially form the 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, which is then dehydrogenated to the final aromatic product. While a specific example for the 2-fluoro isomer is not detailed in the provided search results, the synthesis of the analogous 6-(4-fluorophenyl) derivative from 3-(4-flourobenzoyl) propionic acid and hydrazine hydrate is a well-established procedure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful method for introducing aryl substituents onto a pre-formed pyridazinone ring. This approach would involve the coupling of a 6-halopyridazinone with 2-fluorophenylboronic acid.

| Precursor | Reagent | Intermediate | Product |

| 3-(2-fluorobenzoyl)propionic acid | Hydrazine hydrate | 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | This compound |

| 6-Chloropyridazin-3(2H)-one | 2-Fluorophenylboronic acid | - | This compound |

Functionalization at the Ring Nitrogen (N-2 Position)

The nitrogen atom at the N-2 position of the this compound ring is a common site for further functionalization, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation: A frequent modification is N-alkylation, which can be achieved by reacting the pyridazinone with an alkyl halide in the presence of a base. For example, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in a suitable solvent like acetone (B3395972) leads to the corresponding ethyl 2-(6-oxo-3-arylpyridazin-1(6H)-yl)acetate. This ester can then be further reacted, for instance with hydrazine hydrate, to form the corresponding acetohydrazide, which serves as a versatile intermediate for the synthesis of more complex derivatives.

Mannich Reaction: The Mannich reaction provides a route to introduce aminomethyl groups at the N-2 position. This reaction involves the condensation of the pyridazinone with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine.

N-Arylation: The direct N-arylation of pyridazin-3(2H)-ones can be accomplished using various methods, including transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents at the N-2 position.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Ethyl bromoacetate, K2CO3 | N-2-substituted acetate (B1210297) ester |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., morpholine) | N-2-aminomethyl derivative |

| N-Arylation | Aryl halide, Palladium catalyst | N-2-aryl derivative |

Advanced Synthetic Strategies for Complex 6-(2-fluorophenyl)pyridazinone Derivatives

Building upon the fundamental functionalization reactions, more advanced strategies are employed to construct complex derivatives, including fused heterocyclic systems and molecules assembled via transition-metal-catalyzed cross-coupling reactions.

The pyridazinone ring can serve as a platform for the construction of fused heterocyclic systems, such as the medicinally important triazolo[4,3-b]pyridazinones. A common strategy involves the cyclization of a 6-hydrazinopyridazine derivative. Alternatively, the pyridazinone can be converted to a thione, which then undergoes reaction with a hydrazide to form the fused triazole ring. For example, pyridazinone derivatives can be treated with phosphorus pentasulfide to yield the corresponding pyridazine-thiones. Subsequent reaction of these thiones with a suitable acid hydrazide, such as benzhydrazide, in a high-boiling solvent like n-butanol, leads to the formation of thetriazolo[4,3-b]pyridazine core.

Another approach involves the treatment of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with reagents like acetic anhydride or carbon disulfide to construct pyridazinotriazine derivatives. These reactions highlight the versatility of the pyridazinone scaffold in the synthesis of diverse fused systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazinone core by forming new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halo-substituent is typically introduced onto the pyridazinone ring. For instance, a 6-(substituted)pyridazin-3(2H)-one can be treated with a halogenating agent like phosphorus oxybromide (POBr₃) to introduce a bromine atom at the 3-position, yielding a 3-bromo-6-(substituted)pyridazine.

This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a widely used method for introducing aryl or heteroaryl substituents. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aryl-boronic acids using Pd(PPh₃)₄ as the catalyst.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halopyridazine, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. It is a highly effective method for the synthesis of alkynyl-substituted pyridazinones.

Heck Reaction: The Heck reaction couples the halopyridazine with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene derivative.

Table 3: Palladium-Assisted Coupling Reactions on the Pyridazine Core

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Halopyridazine + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |

| Sonogashira | Halopyridazine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Halopyridazine + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

Chemical Reactivity and Derivatization Pathways of 6 2 Fluorophenyl Pyridazin 3 2h One

Reactivity of the Pyridazinone Ring System

The pyridazin-3(2H)-one ring is a crucial pharmacophore found in a multitude of biologically active compounds. researchgate.net Its reactivity is characterized by the presence of two adjacent nitrogen atoms and a carbonyl group, which influence the electron distribution and susceptibility to various chemical transformations. sphinxsai.com The pyridazinone ring system is known for its high chemical reactivity, which allows for the synthesis of a wide array of new products. researchgate.net

One of the principal reactions involving the pyridazinone ring is palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction. nih.gov This reaction has emerged as a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazinone core. nih.govresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of chloropyridazinones with various arylboronic acids has been successfully employed to synthesize 6-aryl pyridazinones. acs.orgnih.gov This method is advantageous as it allows for the late-stage introduction of the aryl group, providing access to a broad range of analogs from commercially available starting materials. acs.org The reaction conditions, such as the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and minimize side reactions like reductive dehalogenation. acs.org

The pyridazinone ring can also undergo various other transformations. For example, the carbonyl group can be converted to a thione, which can then be used as a precursor for the synthesis of fused heterocyclic systems like triazolo- and tetrazolo-pyridazines. mdpi.com Additionally, the ring can be functionalized through halogenation, providing intermediates for further derivatization. nih.govchemrxiv.orgnih.gov

Strategic Modification of the 2-Fluorophenyl Substituent

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the phenyl ring. This electronic influence affects the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. The presence of the fluorine substituent can direct incoming electrophiles to specific positions on the ring and can also activate the ring towards nucleophilic aromatic substitution, depending on the reaction conditions. The substitution of a C-F group for a C-H group can significantly influence the electronic structure of a molecule and its interactions with biological targets. nih.gov

The electronic effects of substituents on phenyl rings have been systematically studied using techniques like 13C chemical shifts. researchgate.net These studies provide valuable insights into how different substituents modulate the electron density and reactivity of the aromatic ring. For instance, electron-donating groups increase the electron density, making the ring more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. rsc.org

Systematic variation of the substitution pattern on the fluorophenyl ring is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). This can involve altering the position of the fluorine atom or introducing additional substituents. For example, moving the fluorine from the ortho to the meta or para position can lead to significant changes in biological activity.

Furthermore, replacing the 2-fluorophenyl group with other substituted phenyl rings or different heterocyclic rings is a viable analoging strategy. This can be achieved through synthetic routes that allow for the late-stage introduction of the C-6 substituent, such as the Suzuki-Miyaura coupling mentioned earlier. acs.orgnih.gov This approach enables the rapid generation of a library of analogs with diverse electronic and steric properties at this position, facilitating the optimization of desired biological activities. The inhibitory potential of related compounds has been shown to depend on the substituent on the aromatic ring. nih.gov

Derivatization at Peripheral Positions (N-2, C-4, C-5) of the Pyridazinone Nucleus

The N-2, C-4, and C-5 positions of the pyridazinone ring offer multiple sites for derivatization, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

The introduction of various substituents at these positions can significantly impact the molecule's properties. For example, N-alkylation at the N-2 position is a common modification. wisdomlib.org The nature of the alkyl group can influence the compound's lipophilicity, solubility, and metabolic stability. The introduction of an arylacetamide chain at the N-2 position has been explored for its biological activity. researchgate.net

Similarly, substitution at the C-4 and C-5 positions with electron-withdrawing or electron-releasing groups can alter the electronic properties of the pyridazinone ring and influence its interactions with biological targets. The synthesis of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones has been reported to yield compounds with significant biological activity. researchgate.net

Table 1: Examples of Derivatization at Peripheral Positions

| Position | Type of Substituent | Example Reaction | Reference |

|---|---|---|---|

| N-2 | Alkyl group | Reaction with alkyl halides in the presence of a base. proquest.commdpi.com | proquest.commdpi.com |

| N-2 | Aryl group | N-arylation using aryldiazonium salts. rsc.org | rsc.org |

| C-4/C-5 | Halogen | Halogenation reactions. nih.govchemrxiv.orgnih.gov | nih.govchemrxiv.orgnih.gov |

| C-4/C-5 | Aryl group | Suzuki-Miyaura cross-coupling. researchgate.net | researchgate.net |

Introduction of Heterocyclic Moieties (e.g., Piperazine (B1678402), Triazole)

The incorporation of other heterocyclic rings at the peripheral positions of the pyridazinone nucleus is a widely used strategy to create novel chemical entities with enhanced biological profiles.

Piperazine: The piperazine ring is a common motif in medicinal chemistry, known to improve pharmacokinetic properties and provide additional points for interaction with biological targets. researchgate.net Piperazine-pyridazinone derivatives have been synthesized and evaluated for their affinity towards various receptors. nih.gov For instance, 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone can be synthesized and further derivatized at the N-2 position. nih.gov The introduction of a piperazine moiety can be achieved through nucleophilic substitution reactions on a suitable pyridazinone precursor. nih.gov

Triazole: The triazole ring is another important heterocycle that can be introduced to enhance biological activity. researchgate.net Triazolo-pyridazine derivatives have been designed and synthesized as potential therapeutic agents. nih.gov The construction of a triazole ring fused to the pyridazinone system can be achieved through various synthetic methods, including the cyclization of appropriate precursors. mdpi.com The introduction of a 1,2,4-triazole (B32235) moiety at the N-2 position of a 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one has been accomplished via a Mannich reaction. scielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-(2-fluorophenyl)pyridazin-3(2H)-one |

| 6-aryl pyridazinones |

| chloropyridazinones |

| triazolo-pyridazines |

| tetrazolo-pyridazines |

| 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones |

| 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone |

Structure Activity Relationship Sar Investigations of 6 2 Fluorophenyl Pyridazin 3 2h One Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of 6-(2-fluorophenyl)pyridazin-3(2H)-one derivatives is profoundly influenced by the placement and nature of substituents on both the pyridazinone and phenyl rings. Researchers have systematically explored these modifications to understand their impact on the compound's interaction with biological targets.

Impact of Fluorine Atom Position and Type on Bioactivity

The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The position of the fluorine atom on the phenyl ring of 6-phenylpyridazin-3(2H)-one derivatives can significantly alter the molecule's electronic properties and steric profile, thereby affecting its biological activity. The fluorine atom's high electronegativity can influence pKa values and the molecule's ability to participate in hydrogen bonding. nih.gov

Furthermore, fluorine substitution can block metabolic hydroxylation at the site of substitution, increasing the compound's bioavailability and duration of action. nih.govencyclopedia.pub The lipophilicity of the molecule is also increased, which can enhance its ability to cross cell membranes and reach its target. nih.gov The choice of a single fluorine atom versus a di- or tri-fluorinated phenyl ring would further modulate these properties, with multiple fluorine atoms generally leading to a greater increase in lipophilicity and metabolic stability.

Influence of N-2 Substituents on Biological Profiles and Selectivity

The nitrogen atom at the N-2 position of the pyridazinone ring is a key site for chemical modification, and substituents at this position have a profound impact on the biological activity and selectivity of the derivatives. This position allows for the introduction of various side chains that can form additional interactions with the target protein, thereby enhancing potency and modulating the pharmacological profile. sarpublication.com

For example, the introduction of an acetohydrazide side chain at the N-2 position, which can be further derivatized, has been a successful strategy for developing potent monoamine oxidase B (MAO-B) inhibitors. nih.gov In one study, a series of hydrazone derivatives were synthesized by attaching different substituted benzaldehydes to the N-2 acetohydrazide moiety of a 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone scaffold. This demonstrated that the N-2 position is a versatile handle for creating libraries of compounds with diverse biological activities. nih.gov

In the context of vasorelaxant activity, modifications at the N-2 position have also yielded promising results. Inserting side chains such as 1-(2-acetyl)-4-substituted thiosemicarbazides, which can be cyclized into mercapto-triazole rings, has been explored. nih.gov These modifications aim to find bio-isosteric alternatives to existing drugs and to build a comprehensive understanding of the structure-activity relationships. nih.gov Studies have shown that the presence of an acetamide (B32628) side chain linked to the nitrogen at the N-2 position can enhance analgesic and anti-inflammatory actions. sarpublication.com

The table below summarizes the effect of various N-2 substituents on the biological activity of 6-phenylpyridazinone derivatives.

| N-2 Substituent | Scaffold Core | Biological Activity | Key Finding |

| Acetohydrazide-derived hydrazones | 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone | MAO-B Inhibition | The N-2 position is crucial for developing selective and reversible MAO-B inhibitors. nih.gov |

| (4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl | 6-phenylpyridazin-3(2H)-one | Vasorelaxant | Introduction of heterocyclic moieties at N-2 can lead to potent vasorelaxant activity. nih.gov |

| Acetamide Side Chain | 6-substituted-3(2H)-pyridazinone | Analgesic & Anti-inflammatory | This side chain was found to increase analgesic and anti-inflammatory effects. sarpublication.com |

| (4-Fluorophenyl) | 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one | Vasodilatory | Substitution at the N-2 position was shown to increase vasodilatory potential. sarpublication.com |

Role of Substitutions at C-4 and C-5 Positions

Modifications at the C-4 and C-5 positions of the pyridazinone ring significantly influence the molecule's three-dimensional structure and, consequently, its biological activity. One of the most common modifications is the saturation of the C4-C5 double bond to yield 4,5-dihydropyridazin-3(2H)-one derivatives. This change from a planar, aromatic-like ring system to a more flexible, puckered conformation can alter the spatial orientation of the substituents at C-6 and N-2, affecting how the molecule interacts with its biological target. researchgate.net

The introduction of substituents at these positions adds further structural diversity. For instance, the presence of a methyl group at the C-5 position introduces a chiral center, leading to stereoisomers that can exhibit different pharmacological profiles. nih.gov A study on the four stereoisomers of a complex 6-phenyl-5-methyl-4,5-dihydropyridazin-3(2H)-one derivative demonstrated that the different spatial arrangements of the methyl group and the phenyl ring led to significant differences in vasodilator and beta-adrenergic antagonist activities, with one isomer (RA,SB) showing a superior profile. nih.gov

Furthermore, the introduction of an alkylidene group at the C-5 position has been investigated for its effect on antiplatelet activity. The presence of oxygenated functions on the vinyl group at this position was found to correlate with the highest activity, indicating that both the steric bulk and electronic nature of C-5 substituents are important for this particular biological effect. scholarsresearchlibrary.com

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For the this compound class of compounds, a general pharmacophore can be elucidated from the structure-activity relationship data.

The key features of a pharmacophore for these derivatives typically include:

A Hydrogen Bond Acceptor/Donor Region: The pyridazinone core itself, with its carbonyl group and N-H moiety, is a critical feature, capable of forming hydrogen bonds with amino acid residues in the target's active site.

A Hydrophobic/Aromatic Feature: The 6-(2-fluorophenyl) group serves as a crucial hydrophobic and aromatic feature that likely engages in van der Waals or pi-pi stacking interactions within a hydrophobic pocket of the target protein. The fluorine atom can further modulate these interactions.

An Additional Interaction Point (Vector): The N-2 position acts as a vector for introducing various substituents that can access other regions of the binding site. The nature of this feature can vary, being a hydrogen bond donor, acceptor, or another hydrophobic group, depending on the specific derivative and its target.

The spatial relationship between these features is critical. The distance and relative orientation between the pyridazinone core, the fluorophenyl ring, and the N-2 substituent define the molecule's ability to fit into the binding site and elicit a biological response. nih.gov The process of pharmacophore elucidation involves aligning active molecules and identifying the common chemical features and their spatial arrangements to generate a hypothesis or model. researchgate.netmdpi.com

Conformational Analysis and Bioactive Conformations

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. Conformational analysis aims to identify the low-energy, stable shapes a molecule can adopt and to determine which of these is the "bioactive conformation"—the specific shape it assumes when binding to its biological target. mdpi.com

For 6-arylpyridazinone derivatives, a key conformational feature is the dihedral angle between the plane of the pyridazinone ring and the plane of the 6-aryl substituent. Studies combining molecular mechanics calculations and NMR spectroscopy have shown that for derivatives with high cardiovascular activity, the preferred conformation is one where the phenyl and pyridazinone rings are nearly coplanar. nih.gov In contrast, derivatives that are inactive tend to adopt significantly non-planar conformations. nih.gov This suggests that a planar arrangement is a crucial aspect of the bioactive conformation for this class of compounds when acting on certain cardiovascular targets.

Theoretical and Computational Studies of 6 2 Fluorophenyl Pyridazin 3 2h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently used to predict molecular geometry, vibrational frequencies, and various chemical reactivity parameters for pyridazinone derivatives researchgate.netmdpi.commdpi.com. Such calculations would be essential to understanding the intrinsic properties of 6-(2-fluorophenyl)pyridazin-3(2H)-one.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability mdpi.comnih.gov.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

Energy Gap (ΔE): A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, whereas a large gap indicates high stability and lower reactivity mdpi.com.

For other pyridazinone derivatives, FMO analysis has been used to successfully predict their reactivity researchgate.netmdpi.com. A hypothetical FMO analysis for this compound would calculate these energy levels to predict its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyridazinone Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Typical Value (eV) | Implication |

| EHOMO | -6.0 to -7.0 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.0 | High chemical stability |

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that identifies the electron density distribution around a molecule. It helps to predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles researchgate.netresearchgate.net. For pyridazinone compounds, MEP studies have shown that electronegative sites are often located around nitrogen and oxygen atoms researchgate.netresearchgate.net.

Electrophilicity Index (ω) Determinations

The global electrophilicity index (ω) is a quantitative measure of a molecule's ability to accept electrons. It is calculated from the HOMO and LUMO energies. This parameter is valuable in medicinal chemistry, as it can be correlated with the potential biological activity of a compound series researchgate.netmdpi.com. For a specific pyridazinone derivative known as FOMMP, a high electrophilicity index was suggested to be linked to its probable biological activity mdpi.com.

Natural Hybrid Orbital (NHO) and Natural Bond Orbital (NBO) Analyses

NBO and NHO analyses provide detailed information about the bonding and electronic structure within a molecule. These methods examine charge transfer, hyperconjugative interactions, and delocalization of electron density between donor (filled) and acceptor (unfilled) orbitals researchgate.netmdpi.com. Such analysis for this compound would reveal the stability conferred by intramolecular charge transfers and help to explain its conformational properties.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a drug candidate, binds to a specific target protein rjptonline.orgrjptonline.orgwjarr.com. This method is crucial for drug discovery and is widely applied to pyridazinone derivatives to explore their potential as inhibitors of various enzymes or receptors nih.govnih.govnih.gov.

Ligand-Protein Interaction Profiling

A ligand-protein interaction profile details the specific types of bonds and interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the complex between the ligand and its protein target. This profile helps to understand the mechanism of action and provides a basis for designing more potent and selective molecules nih.gov.

For a molecule like this compound, docking studies would involve:

Identifying a potential biological target (e.g., an enzyme involved in inflammation or cancer).

Simulating the binding of the compound into the active site of the protein.

Calculating a "docking score" to estimate binding affinity.

Analyzing the specific amino acid residues involved in the interaction.

Binding Affinity Predictions

Binding affinity prediction, primarily conducted through molecular docking simulations, is a computational technique used to estimate the strength of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This method predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding energy, which is an indicator of affinity. A more negative binding energy score suggests a more favorable interaction. wjarr.com

While specific molecular docking studies detailing the binding affinity of this compound were not prominently available in the reviewed literature, extensive research on the broader class of pyridazinone derivatives demonstrates their potential to interact with various biological targets. Computational analyses of these related compounds show that they can successfully bind with receptor proteins, often exhibiting good negative binding affinity values. amazonaws.com

Docking studies on various pyridazinone derivatives have been performed against targets such as:

Cholinesterases (AChE and BChE): In the search for treatments for Alzheimer's disease. researchgate.net

Cyclooxygenase (COX) enzymes: To explore anti-inflammatory potential.

Monoamine Oxidase (MAO) enzymes: For applications in neurodegenerative diseases.

Various kinases: In the context of anticancer research. researchgate.net

These studies typically reveal that the pyridazinone core acts as a scaffold, and its substituents form key interactions—such as hydrogen bonds and hydrophobic contacts—with amino acid residues in the active site of the target protein. For instance, in a study of novel pyridazin-3-one derivatives, molecular docking was used to evaluate binding affinities toward the hypothesized biological receptor IP3. nih.govrsc.org The visualization of these interactions helps in understanding the molecular basis of their biological activity. amazonaws.com

Table 1: Example of Binding Affinity Data for Pyridazinone Derivatives Against Various Receptors Note: This table is illustrative of typical data obtained for the pyridazinone class, not for this compound specifically.

| Compound Series | Target Protein | Range of Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Pyridazinone Hydrazones | Acetylcholinesterase | -7.0 to -11.5 | Tyr121, Trp279, Phe330 |

| Phenyl-pyridazinones | COX-2 | -8.2 to -10.1 | Arg120, Tyr355, Ser530 |

| Piperazine-pyridazinones | MAO-B | -7.5 to -9.8 | Tyr435, Ile199, Cys172 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. By simulating the complex in a dynamic, solvated environment that mimics physiological conditions, researchers can observe how the ligand's binding pose evolves and confirm the persistence of key interactions.

The simulation provides insights into:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Interaction Dynamics: The stability and duration of specific interactions, like hydrogen bonds, over the simulation period.

While specific MD simulation studies for this compound have not been detailed in the available literature, this technique is a standard and valuable follow-up to docking for promising pyridazinone-based compounds. For example, MD simulations have been used to validate the binding modes of halogen-substituted carboxamides, a related class of compounds, confirming the stability of interactions predicted by docking. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and electronic properties. While powerful for certain applications, the development of pyridazinone derivatives has often focused on 3D-QSAR approaches, which can capture more detailed structural information related to ligand-receptor interactions.

3D-QSAR studies require the three-dimensional alignment of a set of molecules and use 3D field-based descriptors (steric and electrostatic fields) to correlate with biological activity. This approach provides a visual and intuitive understanding of how modifications at different positions on the molecular scaffold will affect activity.

A closely related technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For the broader class of pyridazinone-containing compounds, 3D-QSAR and pharmacophore modeling have been successfully applied. For instance, a study on pyridopyridazin-6-ones as p38-α MAPK inhibitors led to the development of a five-point pharmacophore model designated AAAHR. youtube.com This model, which was statistically significant, identified the following crucial features for activity:

Three hydrogen bond acceptors (A)

One hydrophobic group (H)

One aromatic ring (R)

Another study on pyridazinone derivatives as acetylcholinesterase inhibitors resulted in a pharmacophore model identified as AHHRR. researchgate.net These models serve as powerful 3D queries to screen databases for new compounds with novel chemical scaffolds but the right combination of features for high activity.

Table 2: Statistical Parameters of Example 3D-QSAR Models for Pyridazinone Analogs

| Model/Study | Target | Correlation Coefficient (R²) | Cross-validated Correlation Coefficient (q²) | F-value | Key Pharmacophoric Features |

|---|---|---|---|---|---|

| Pyridopyridazin-6-ones youtube.com | p38-α MAPK | 0.91 | 0.80 | 90.3 | 3 H-bond Acceptors, 1 Hydrophobic, 1 Aromatic Ring (AAAHR) |

| Pyridazinone derivatives researchgate.net | Acetylcholinesterase | >0.90 | N/A | N/A | 1 H-bond Acceptor, 2 Hydrophobic, 2 Aromatic Rings (AHHRR) |

Spectroscopic Property Predictions and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.com By calculating the optimized molecular geometry, vibrational frequencies, and electronic transitions, researchers can generate theoretical spectra (FT-IR, NMR, UV-Vis) for a compound like this compound.

These theoretical predictions are invaluable for several reasons:

Structure Confirmation: Comparing predicted spectra with experimental data helps to confirm the synthesized molecular structure.

Spectral Assignment: Theoretical calculations aid in the assignment of complex experimental spectra, such as attributing specific vibrational modes in an FT-IR spectrum or chemical shifts in an NMR spectrum. mdpi.com

Understanding Electronic Properties: DFT calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap of which is related to chemical reactivity and can be correlated with UV-Vis absorption spectra. nih.govmdpi.com

Studies on various pyridazinone derivatives have demonstrated a strong correlation between DFT-calculated and experimentally measured spectroscopic data. For example, in the analysis of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to analyze the geometrical structure and predict FT-IR, ¹H-NMR, and ¹³C-NMR spectra, which showed good agreement with the experimental results. mdpi.com This correlation validates both the synthesized structure and the computational methodology used.

Table 3: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data for a Pyridazinone Analog Note: This table is a representative example based on published methodologies for similar compounds.

| Spectroscopic Method | Property | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (ppm) - Pyridazinone Ring Proton | 6.62 | 6.58 |

| ¹³C-NMR | Chemical Shift (ppm) - Carbonyl Carbon (C=O) | 162.1 | 161.7 |

| FT-IR | Vibrational Frequency (cm⁻¹) - Carbonyl Stretch | 1675 | 1668 |

| UV-Vis | Max Wavelength (λmax, nm) | 310 | 305 |

Mechanistic and Target Oriented Biological Activity of 6 2 Fluorophenyl Pyridazin 3 2h One Derivatives

Enzyme Inhibition Studies

Research into 6-(2-fluorophenyl)pyridazin-3(2H)-one and related pyridazinone analogs has revealed significant inhibitory activity against a range of enzymes critical to various physiological and pathological processes. The following sections detail the findings from these inhibition studies.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

A number of pyridazinone derivatives, including those containing the (2-fluorophenyl)piperazine moiety, have been synthesized and evaluated for their ability to inhibit the A and B isoforms of monoamine oxidase (MAO). nih.gov A study of twelve such pyridazinone derivatives (T1–T12) found that most compounds were potent and highly selective inhibitors of MAO-B. nih.gov Compound T6 was identified as the most potent MAO-B inhibitor with an IC50 value of 0.013 µM, followed by compound T3 with an IC50 of 0.039 µM. nih.gov

In another study, a series of sixteen pyridazinone derivatives (TR1-16) were assessed, with the majority showing greater efficacy against MAO-B than MAO-A. The most potent inhibitor from this series was compound TR16, which exhibited an IC50 value of 0.17 μM for MAO-B. Compounds TR2 and TR16 demonstrated high selectivity for MAO-B, with selectivity index (SI) values of >235.29 and 84.96, respectively. Kinetic studies revealed that these lead compounds act as competitive and reversible MAO-B inhibitors.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| T6 | >10 | 0.013 | >769 |

| T3 | >10 | 0.039 | >256 |

| TR16 | >40 | 0.17 | >235.29 |

| TR2 | 22.94 | 0.27 | 84.96 |

| S5 | 3.857 | 0.203 | 19 |

| S16 | >10 | 0.979 | >10.21 |

Cyclooxygenase (COX) Isoform Inhibition

The pyridazinone scaffold is a key feature in the development of novel anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. rsc.orgnih.gov The development of selective COX-2 inhibitors is a key research goal to minimize the gastric side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govmdpi.com

Several studies have synthesized and evaluated 2,6-disubstituted pyridazin-3(2H)-one derivatives for their COX inhibitory activity. nih.gov In one such study, compounds 78c (IC50 = 0.054 µM) and 80a (IC50 = 0.043 µM) demonstrated superior COX-2 inhibitory activity compared to the reference drug celecoxib (B62257) (IC50 = 0.059 µM). nih.gov Another series of novel 2,6-disubstituted pyridazinone derivatives yielded compound 23g, which showed potent COX-2 inhibition with an IC50 of 43.84 nM and a selectivity index (SI) of 11.51, comparable to celecoxib's SI of 11.87. nih.gov The presence of specific substituents, such as a sulfonamide group, is often incorporated to confer optimal COX-2 inhibitory potency. researchgate.net

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 80a | - | 0.043 | - |

| 78c | - | 0.054 | - |

| Celecoxib (Reference) | 0.872 | 0.0735 | 11.87 |

| 23g | 0.504 | 0.0438 | 11.51 |

| 56a | - | 0.11 | - |

| 55a | - | 0.19 | - |

Beta-1,3-Glucan Synthase Inhibition

Pyridazinone derivatives have been identified as a novel class of inhibitors targeting beta-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. researchgate.net A screening effort identified a class of piperazinyl-pyridazinones that target this enzyme, exhibiting in vitro antifungal activity that was, in some cases, superior to echinocandins.

Structure-activity relationship (SAR) studies were initiated from the lead compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one. researchgate.net Optimization of this series led to compounds with potent antifungal activity against Candida albicans and Candida glabrata. researchgate.net Research on Saccharomyces cerevisiae mutants with reduced susceptibility to these piperazinyl-pyridazinones revealed substitutions in the FKS1 gene, which encodes a subunit of glucan synthase. Notably, the sites of these substitutions were distinct from those conferring resistance to echinocandin-class drugs, suggesting a different binding interaction.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), has been identified as a therapeutic target for inflammatory diseases. Pyridazinone derivatives have been investigated as potential PDE4 inhibitors.

One study focused on pyridazinone derivatives that incorporate an indole (B1671886) moiety. Among the synthesized compounds, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (compound 4ba) showed promising activity and selectivity for the PDE4B isoenzyme. This compound exhibited 64% inhibition of PDE4B at a concentration of 20 μM and had an IC50 value of 251 nM. nih.gov While slightly less active in vitro than the reference compound roflumilast, it displayed a better selectivity profile for the PDE4B isoform. nih.gov The planarity of the pyridazinone scaffold is thought to allow for better interaction within the hydrophobic pocket of the enzyme's active site. nih.gov

| Compound | % Inhibition of PDE4B @ 20 µM | IC50 (nM) |

|---|---|---|

| 4ba | 64% | 251 |

| Roflumilast (Reference) | 75% | - |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives based on the pyridazinone scaffold have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

In one study, forty-four carbamate (B1207046) derivatives of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl were synthesized. The most potent inhibitor against equine BuChE was [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c), with an IC50 of 12.8 μM. This compound was highly selective, showing no inhibition of electric eel AChE at a concentration of 100 μM. Kinetic studies indicated that it acts as a mixed-type inhibitor. Another compound, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate (7c), was the most active derivative against AChE. Other research has also explored pyridazinone derivatives with different linkers, such as acetohydrazide or benzenesulfonohydrazide (B1205821) groups, designing them as dual-binding site inhibitors of both AChE and BuChE.

| Compound | AChE Inhibition | BuChE IC50 (µM) |

|---|---|---|

| 16c | No inhibition at 100 µM | 12.8 |

| 14c | No inhibition at 100 µM | 35 |

| 7c | 38.9% inhibition at 100 µM | 34.5 |

| Donepezil (Reference) | IC50 = 0.11 µM | IC50 = 3.25 µM |

Lipase (B570770) Inhibition

Lipases are enzymes that play a crucial role in fat metabolism, and their inhibition is a therapeutic strategy for managing obesity. Research has been conducted to evaluate pyridazinone derivatives as potential lipase inhibitors. A study involving the synthesis of four compounds with a 6-phenylpyridazin-3(2H)-one core assessed their inhibitory activity against porcine pancreatic lipase.

The biological activity of the synthesized compounds was compared to the known lipase inhibitor Orlistat. Among the tested derivatives, compound 8d, a derivative of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide, was found to be the most effective, with an IC50 value of 32.66±2.8265 µg/mL. Molecular docking and dynamics simulations supported the experimental findings, indicating that substitutions on the propanehydrazide structure could lead to potential lipase inhibitory effects.

| Compound | Lipase Inhibition IC50 (µg/mL) |

|---|---|

| 8d | 32.66 |

Influenza A Endonuclease Inhibition

The endonuclease activity of the influenza virus RNA-dependent RNA polymerase is a crucial target for the development of new antiviral agents. nih.gov Phenyl substituted pyridazinones have been investigated as potential inhibitors of this enzyme. Research into aza analogues of phenyl substituted 3-hydroxypyridin-2(1H)-ones, which are potent influenza endonuclease inhibitors, has shown that the pyridazinone core can contribute to this activity. nih.govacs.org

Specifically, the 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, was found to retain modest inhibitory activity. nih.govacs.org These agents are believed to function as bimetal chelating ligands that bind to the two divalent metal ions, such as Mg²⁺ or Mn²⁺, in the active site of the endonuclease, thereby blocking its function. nih.govresearchgate.net The structure-activity relationships observed for these pyridazinone derivatives are consistent with those of other phenyl substituted 3-hydroxypyridin-2(1H)-ones. nih.gov

While direct data for the 6-(2-fluorophenyl) derivative is not detailed, the activity of related compounds underscores the potential of this chemical class. The most active derivative among the tested 6-phenyl-4-hydroxypyridazin-3(2H)-ones was 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, which exhibited an IC₅₀ value of 3.0 μM. acs.org

Table 1: Influenza A Endonuclease Inhibition by Pyridazinone Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | Modest Activity | nih.gov, acs.org |

| 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | 3.0 μM | acs.org |

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. As such, inhibitors of p38 MAP kinase are sought after for treating inflammatory diseases. The 2-arylpyridazin-3-one scaffold has been identified as a promising template for the design of novel and selective p38 inhibitors. nih.govscribd.com

Derivatives based on this structure have been developed, demonstrating potent enzymatic inhibition. nih.gov For instance, imidazo[1,2-a]pyridyl N-arylpyridazinones were created as hybrid structures, resulting in a new class of selective p38 MAP kinase inhibitors. nih.gov The design of these inhibitors often focuses on interactions with key residues in the kinase's active site, including the Thr-106 gatekeeper residue, and establishing a salt bridge with aspartic acid residue-168. scribd.com While specific inhibitory data for this compound is not prominently featured, the extensive research on the arylpyridazinone template supports its viability for targeting p38 MAP kinase. nih.govscribd.com

Table 2: p38 MAP Kinase Inhibition by Arylpyridazinone Derivatives

| Compound Class | Target | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Arylpyridazin-3-ones | p38 MAP Kinase | Template for inhibitor design | nih.gov |

| Imidazo[1,2-a]pyridyl N-arylpyridazinones | p38 MAP Kinase | Hybrid of pyridinylimidazoles and dual H-bond acceptors | nih.gov |

| 3,4-dihydropyrido[4,3-d]pyrimidazin-2-one derivatives | p38 MAP Kinase | Potent inhibition with low nanomolar activity for some analogs | nih.gov |

Receptor and Pathway Modulation

Inhibition of Chemical Mediators (e.g., Histamine, Serotonin)

Derivatives of the pyridazinone core have been investigated for their ability to interact with various receptors, including those for key chemical mediators like serotonin (B10506). In a search for selective α₁-adrenoceptor antagonists, a series of alkoxyarylpiperazinylalkylpyridazinone derivatives were synthesized and evaluated for their affinity at serotonin 5-HT₁ₐ receptors. nih.gov

These studies revealed that while many compounds had high affinity for the α₁-adrenoceptor, some also displayed notable interaction with the 5-HT₁ₐ receptor. One particular derivative showed a 5-HT₁ₐ/α₁ affinity ratio of 119, indicating a degree of selectivity and potential for modulating serotonergic pathways. nih.gov This highlights the versatility of the pyridazinone scaffold in generating compounds that can interact with G protein-coupled receptors involved in neurotransmission.

Table 3: Receptor Affinity of Pyridazinone-Arylpiperazine Derivatives

| Compound Class | Target | Finding | Reference |

|---|---|---|---|

| Alkoxyarylpiperazinylalkylpyridazinones | 5-HT₁ₐ Receptor | One derivative (Compound 8) showed a 5-HT₁ₐ/α₁ affinity ratio of 119 | nih.gov |

Modulation of Voltage-Gated Ion Channels and GABAergic Activity

The activation of ligand-gated ion channels, such as GABAₐ receptors, can significantly alter neuronal excitability. nih.gov While the pyridazinone structure is a component of various centrally active agents, specific data detailing the direct modulatory effects of this compound or its close derivatives on voltage-gated ion channels or GABAergic activity are not extensively documented in the reviewed literature. Further research is required to establish a clear link between this specific class of compounds and the modulation of these ion channels.

Interleukin Production Modulation (e.g., IL-β)

Interleukins are a group of cytokines that play a central role in regulating immune and inflammatory responses. pasteur.fr The modulation of their production is a key strategy for anti-inflammatory therapies. Research has shown that pyridazinone derivatives can inhibit the production of pro-inflammatory cytokines. nih.gov

A study on novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives demonstrated their ability to inhibit the production of Interleukin-1 beta (IL-1β) in HL-60 cells stimulated with lipopolysaccharide (LPS). nih.gov Several compounds in this series showed potent inhibitory activity, indicating that the pyridazinone core is a suitable scaffold for developing IL-1β production inhibitors. nih.gov Further studies have also shown that other pyridazinone derivatives can inhibit the LPS-induced production of Interleukin 6 (IL-6) in monocytic cells, confirming their anti-inflammatory potential. nih.gov

Table 4: Interleukin Production Inhibition by Pyridazinone Derivatives

| Compound Class | Target Cytokine | Cell Line | Finding | Reference |

|---|---|---|---|---|

| 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives | IL-1β | HL-60 cells | Potent inhibitory activity against LPS-induced production | nih.gov |

| Various Pyridazinone derivatives | IL-6 | MonoMac-6 cells | Inhibition of LPS-induced production | nih.gov |

Alpha-Adrenoceptor Antagonism

Alpha-1 (α₁) adrenergic receptor antagonists are used clinically for conditions such as hypertension and benign prostatic hyperplasia by inhibiting smooth muscle contraction. nih.gov The pyridazinone structure has been successfully incorporated into molecules designed as α₁-adrenoceptor antagonists. nih.gov

A study focused on the structural optimization of pyridazinone-arylpiperazines led to the synthesis of new derivatives with high affinity for α₁-adrenoceptors. The affinity data for some of these compounds were in the subnanomolar range. For example, one derivative displayed an affinity of 0.052 nM, which is approximately five times higher than that of the well-known α₁-antagonist, prazosin. nih.gov These findings demonstrate that the pyridazinone moiety can be a key component in the design of highly potent α₁-adrenoceptor antagonists. nih.gov

Table 5: α₁-Adrenoceptor Affinity of Pyridazinone-Arylpiperazine Derivatives

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| Alkoxyarylpiperazinylalkylpyridazinones | α₁-Adrenoceptor | Subnanomolar affinity, with one compound showing a Ki of 0.052 nM | nih.gov |

Cellular Effects and Antiproliferative Mechanisms

Derivatives of this compound have been the subject of extensive research to determine their potential as anticancer agents. These studies have revealed significant cellular effects, including potent cytotoxicity against various cancer cell lines and the ability to inhibit cellular growth through specific mechanisms.

Cytotoxic Activity Against Various Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant growth inhibition. For instance, novel 3(2H)-pyridazinone derivatives have been synthesized and tested for their anti-proliferative effects, showing notable activity against gastric adenocarcinoma (AGS) cells. unich.it

In one study, a series of pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cytotoxic activity against P815 (murine mastocytoma) and MCF-7 (human breast adenocarcinoma) cell lines. researchgate.net The results, as summarized in the table below, indicated that the cytotoxic efficacy varied with the specific substitutions on the pyridazinone core. Compound 6f, which features a propoxy group, demonstrated the highest activity against both cell lines. researchgate.net

Table 1: Cytotoxic Activity of Pyridazin-3(2H)-one Derivatives (IC₅₀ in µM)

| Compound | MCF-7 | P815 |

|---|---|---|

| 6a | >50 | >100 |

| 6b | >50 | 82.5 |

| 6c | 40 | >100 |

| 6d | >50 | 80 |

| 6e | 22.5 | 75 |

| 6f | 14.5 | 35 |

Further studies have explored the cytotoxicity of other pyridazinone derivatives. For example, certain 4-chloro-2-p-tolyl-2H-pyridazin-3-one derivatives have shown dose-dependent cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines. cbijournal.com Specifically, compounds 4a and 4e were effective against the HEP3BPN 11 cell line, compound 4e showed the highest cytotoxicity against the MDA 453 cell line, and compound 4g was highly active against the HL 60 cell line. cbijournal.com The diverse biological activities of pyridazinone derivatives also include potential applications in treating cardiovascular diseases and cancer. nih.gov

Mechanisms of Cellular Growth Inhibition

The antiproliferative effects of this compound derivatives are attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle. For example, certain pyridazinone scaffold-based compounds have been shown to induce a concentration-dependent increase in apoptosis in Saos-2 osteosarcoma cells. mdpi.com This was confirmed by an increase in cleaved caspase-3, a key executioner of apoptosis. mdpi.com

In another study, two promising 3(2H)-pyridazinone derivatives, compounds 12 and 22, were found to exert their effects by inducing oxidative stress, which was evidenced by the release of hydrogen peroxide. unich.it This oxidative stress can lead to cellular damage and trigger the apoptotic process. Further investigation into the mechanism revealed that these compounds could induce apoptosis by increasing the expression of the pro-apoptotic protein Bax. unich.it

Additionally, research on pyridazinone-based diarylurea derivatives has shown that these compounds can upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, further supporting their role in inducing apoptosis. nih.gov The ability of these compounds to inhibit tumor growth without signs of toxicity in animal models highlights their potential as targeted therapeutic agents. nih.gov

Antimicrobial Activities and Mechanisms

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Action Against Specific Strains

Pyridazinone derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org In one study, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives were tested for their antibacterial activity. mersin.edu.tr The results indicated that these compounds generally exhibited better activity against Gram-negative bacteria than Gram-positive bacteria. mersin.edu.tr

For instance, compound 3 showed strong activity against Enterobacter hormaechei, while compounds 5 and 11 were most active against Acinetobacter baumannii. mersin.edu.tr Several compounds (1, 2, 3, 4, 8, and 10) were found to be as active as the standard antibiotic ampicillin (B1664943) trihydrate against Stenotrophomonas maltophilia. mersin.edu.tr Another study reported that pyridazin-3-one derivatives with 6-phenyl and 6-chlorophenyl substituents demonstrated good antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. ijpsr.com

Table 2: Antibacterial Activity of Pyridazin-3-one Derivatives (MIC in µg/mL)

| Compound | Enterobacter hormaechei | Acinetobacter baumannii | Stenotrophomonas maltophilia |

|---|---|---|---|

| 3 | 31.25 | >250 | 62.5 |

| 5 | 125 | 31.25 | 250 |

| 11 | 125 | 31.25 | 125 |

Antifungal Properties (e.g., against Candida species)

Several studies have highlighted the antifungal potential of pyridazinone derivatives, particularly against various Candida species, which are common causes of fungal infections in humans. ijnc.ir A study evaluating 6-substituted-3(2H)-pyridazinone-2-acetyl-2-hydrazone derivatives found that several of these compounds displayed strong antifungal activity against Candida tropicalis, comparable to the standard antifungal drug fluconazole. mersin.edu.tr

Compound 1 from this series was particularly active against Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. mersin.edu.tr Specifically, compound 1 and compound 8 showed the best activity against C. glabrata and C. parapsilosis, respectively. mersin.edu.tr Another study also reported that a newly synthesized pyridazinone derivative exhibited significant potency against Candida albicans. researchgate.net The antifungal activity of these compounds is a promising area for the development of new treatments for fungal infections. nih.gov

Table 3: Antifungal Activity of Pyridazinone Derivatives against Candida Species (MIC in µg/mL)

| Compound | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis |

|---|---|---|---|---|

| 1 | 62.5 | 31.25 | 62.5 | 62.5 |

| 8 | 250 | 125 | 31.25 | 62.5 |

| Fluconazole (Standard) | 128 | 128 | 128 | 64 |

Antimycobacterial Efficacy

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyridazinone derivatives have been investigated for their potential to address this need. tubitak.gov.tr A study on 6-aryl pyridazine-3(2H)-one derivatives showed that some of these compounds exhibited significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. sciepub.com

Specifically, compounds 2e and 2f in this series showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL, while other analogues had an MIC of 25 µg/mL. sciepub.com Another study focused on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives. tubitak.gov.tr Among the synthesized compounds, 5b and 5f demonstrated the best antimycobacterial activity with a MIC value of 5 µg/mL against M. tuberculosis H37Rv. tubitak.gov.tr These findings suggest that the pyridazinone scaffold is a promising starting point for the development of new antimycobacterial agents. sjofsciences.comnih.gov

Table 4: Antimycobacterial Activity of Pyridazinone Derivatives against M. tuberculosis H37Rv

| Compound Series | Most Active Compounds | MIC (µg/mL) |

|---|---|---|

| 6-Aryl Pyridazin-3(2H)-ones | 2e, 2f | 12.5 |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-hydrazones | 5b, 5f | 5 |

Vasorelaxant Activity and Associated Mechanisms

Derivatives of 6-phenylpyridazin-3(2H)-one have emerged as a significant class of compounds exhibiting potent vasorelaxant properties. Research into these molecules, including those with a fluorophenyl substitution, has revealed their potential as effective vasodilators, often surpassing the activity of established drugs. The primary mechanism of action for many of these derivatives appears to be linked to the nitric oxide (NO) signaling pathway, a crucial regulator of vascular tone. mdpi.com

Studies on various 6-arylpyridazin-3(2H)-one derivatives have demonstrated their ability to relax pre-contracted aortic rings in a concentration-dependent manner. nih.gov In 2020, a study focusing on 6-fluoroarylpyridazinone derivatives confirmed their screening for vasorelaxant activity. nih.gov Further investigations into newly synthesized series of pyridazin-3-one derivatives revealed exceptionally potent activity, with some compounds showing EC₅₀ values in the low nanomolar range, significantly lower than reference standards like hydralazine, isosorbide (B1672297) mononitrate, and nitroglycerin. rsc.org For instance, compounds designated as 4f , 4h , 5d , and 5e displayed superior activity with EC₅₀ values of 0.0136, 0.0117, 0.0053, and 0.0025 μM, respectively. rsc.org Similarly, other research identified derivatives 2e , 2h , and 2j as having superior activities with EC₅₀ values of 0.1162, 0.07154, and 0.02916 μM. researchgate.net

The underlying mechanism for this potent vasorelaxant effect has been linked to the modulation of endothelial nitric oxide synthase (eNOS). rsc.orgnih.gov The most active compounds were found to significantly increase the expression of eNOS mRNA. rsc.orgresearchgate.net This upregulation of eNOS leads to an increased production of nitric oxide (NO), a key signaling molecule that promotes vasodilation by diffusing into smooth muscle cells and activating cyclic guanosine (B1672433) monophosphate (cGMP) formation. mdpi.comrsc.org Specifically, certain derivatives demonstrated a remarkable ability to uplevel the aortic content of NO by as much as 186.5%. rsc.org While many derivatives act through this endothelium-dependent pathway, some studies also suggest the possibility of an endothelium-independent vasorelaxant activity, which may involve intracellular mechanisms of action not directly related to transmembrane calcium ion movement. nih.gov

Table 1: Vasorelaxant Activity of Selected Pyridazin-3(2H)-one Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | EC₅₀ (μM) | Reference Standard | EC₅₀ (μM) | Source |

|---|---|---|---|---|

| Derivative 4f | 0.0136 | Hydralazine | 18.2100 | rsc.org |

| Derivative 4h | 0.0117 | Isosorbide Mononitrate | 30.1 | rsc.org |

| Derivative 5d | 0.0053 | Diazoxide | 19.5 | rsc.org |

| Derivative 5e | 0.0025 | Nitroglycerin | 0.1824 | rsc.org |

| Derivative 2j | 0.02916 | Hydralazine | 18.21 | researchgate.net |

| 4-methoxyphenyl hydrazide derivative | 1.204 | Hydralazine | 18.210 | nih.gov |

Anticonvulsant Activity and Proposed Mechanisms of Action

The pyridazinone nucleus is a well-established pharmacophore in compounds designed for central nervous system activity, including anticonvulsant agents. scholarsresearchlibrary.comscispace.com Several studies have evaluated 6-aryl pyridazin-3(2H)-one derivatives for their potential to suppress seizures in various preclinical models, yielding promising results. sciepub.comsciepub.com

The primary screening for anticonvulsant activity often involves the maximal electroshock (MES) and chemically induced seizure tests, such as those using isoniazid (B1672263) (INH) or pentylenetetrazole (PTZ). sciepub.comopenpharmaceuticalsciencesjournal.com The MES test is particularly useful for identifying compounds that can prevent the spread of seizures, while tests with chemical convulsants like INH are effective in identifying agents that may act by enhancing GABAergic neurotransmission. nih.govresearchgate.net

In studies evaluating 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, several compounds showed significant anticonvulsant effects against both MES and INH-induced convulsions. sciepub.comsciepub.com For example, a series of 6-(4-chlorophenyl)- and 6-(4-methylphenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives demonstrated moderate to good anticonvulsant activity. openpharmaceuticalsciencesjournal.com Within these series, certain compounds with specific substitutions, such as a 6-methyl phenyl group, were found to be particularly effective in the MES model. openpharmaceuticalsciencesjournal.com Another study highlighted a derivative with a naphthyl group at the 6-position (Compound 2e ) as the most active against MES-induced seizures. sciepub.comsciepub.com

The proposed mechanisms of action for these compounds are inferred from their activity in these specific preclinical models. epilepsysociety.org.uk

Modulation of Voltage-Gated Sodium Channels: Activity in the MES test is a strong indicator that a compound may act by blocking voltage-gated sodium channels. epilepsysociety.org.uk This mechanism, shared by established antiepileptic drugs like phenytoin (B1677684) and carbamazepine, stabilizes neuronal membranes and prevents the rapid, repetitive firing of action potentials that underlies seizure spread. nih.govepilepsysociety.org.uk The efficacy of several 6-aryl pyridazinone derivatives in this model suggests they may function as sodium channel blockers. sciepub.comopenpharmaceuticalsciencesjournal.com

Enhancement of GABAergic Neurotransmission: The ability of certain derivatives to protect against INH-induced seizures points to a potential interaction with the GABAergic system. sciepub.comopenpharmaceuticalsciencesjournal.com Isoniazid is known to induce seizures by inhibiting the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. sciepub.com Compounds that counteract INH-induced seizures may do so by enhancing GABA-mediated inhibition, for example, by acting on GABA-A receptors or inhibiting GABA metabolism. nih.gov